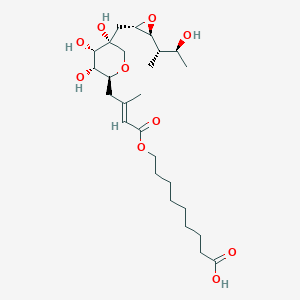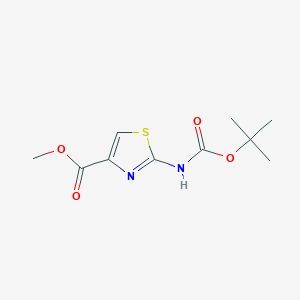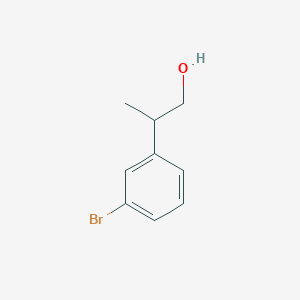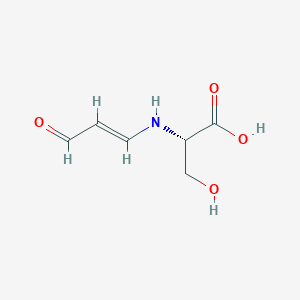
N-(2-Propenal)serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Propenal)serine, also known as PSNO, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSNO is a derivative of serine, an essential amino acid that plays a crucial role in protein synthesis and various other biological processes.
Mecanismo De Acción
N-(2-Propenal)serine exerts its effects through the modification of proteins via S-nitrosylation. S-nitrosylation is a process by which a nitric oxide molecule is covalently attached to a thiol group on a protein, resulting in the formation of an S-nitrosothiol. N-(2-Propenal)serine can act as a donor of nitric oxide, which can then be transferred to a protein to form an S-nitrosothiol. This modification can alter the function of the protein and lead to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-(2-Propenal)serine has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in energy metabolism and can enhance mitochondrial function. N-(2-Propenal)serine has also been found to regulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal signaling and synaptic plasticity. N-(2-Propenal)serine has also been found to regulate the activity of transcription factors, which can affect gene expression and cellular differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-Propenal)serine in lab experiments is its high reactivity and specificity. N-(2-Propenal)serine can selectively modify proteins via S-nitrosylation, allowing for the precise manipulation of cellular processes. However, N-(2-Propenal)serine is highly unstable and can decompose rapidly, making it difficult to work with in large quantities. N-(2-Propenal)serine is also highly toxic and can cause severe irritation to the skin and mucous membranes.
Direcciones Futuras
There are several future directions for research on N-(2-Propenal)serine. One area of interest is the role of N-(2-Propenal)serine in neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(2-Propenal)serine has been shown to enhance mitochondrial function and regulate neuronal signaling, which may have implications for the treatment of these diseases. Another area of interest is the development of new methods for the synthesis and stabilization of N-(2-Propenal)serine, which may allow for its use in larger quantities and in vivo experiments. Finally, the development of new tools for the detection and quantification of S-nitrosylation may allow for a better understanding of the role of N-(2-Propenal)serine in cellular processes.
Métodos De Síntesis
The synthesis of N-(2-Propenal)serine involves the reaction of serine with acrolein, a highly reactive and toxic aldehyde. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and under controlled conditions. The resulting product is a yellowish liquid that is highly unstable and reactive. N-(2-Propenal)serine is usually synthesized in small quantities due to its high reactivity and instability.
Aplicaciones Científicas De Investigación
N-(2-Propenal)serine has been found to have various applications in scientific research. It has been shown to have potent antioxidant properties and can scavenge free radicals, which are known to cause oxidative stress and damage to cells. N-(2-Propenal)serine has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
119206-60-9 |
|---|---|
Nombre del producto |
N-(2-Propenal)serine |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2S)-3-hydroxy-2-[[(E)-3-oxoprop-1-enyl]amino]propanoic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-7-5(4-9)6(10)11/h1-3,5,7,9H,4H2,(H,10,11)/b2-1+/t5-/m0/s1 |
Clave InChI |
ZQCKKBHLJIDYRB-WYPBCBNTSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N/C=C/C=O)O |
SMILES |
C(C(C(=O)O)NC=CC=O)O |
SMILES canónico |
C(C(C(=O)O)NC=CC=O)O |
Sinónimos |
N-(2-propenal)serine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



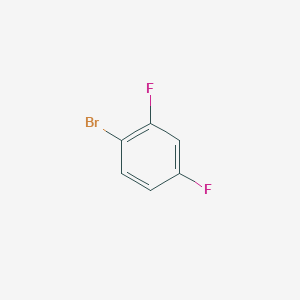
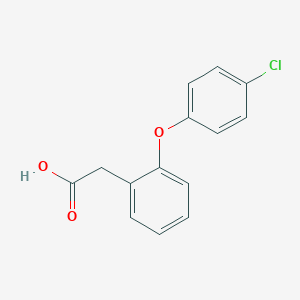
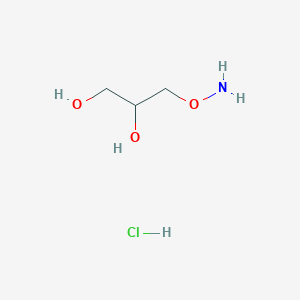
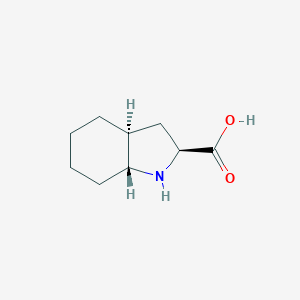
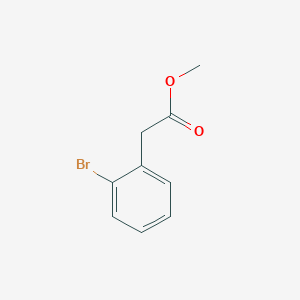
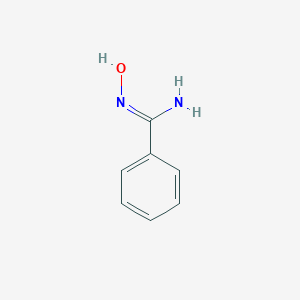
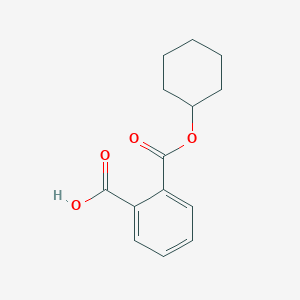
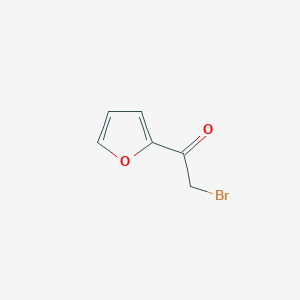
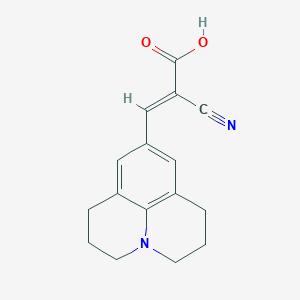
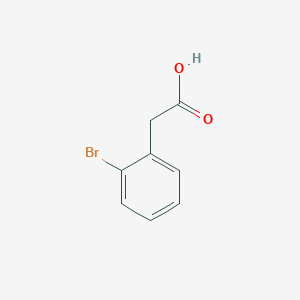
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
